

Solnatide: A Technical Guide to its Activation of the Epithelial Sodium Channel (ENaC)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (also known as AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α). It is under investigation as a therapeutic agent for conditions characterized by pulmonary edema, such as Acute Respiratory Distress Syndrome (ARDS). The primary mechanism of action of **Solnatide** is the activation of the epithelial sodium channel (ENaC), a key regulator of fluid balance in the lungs. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols used to elucidate its function, and quantitative data regarding its interaction with ENaC.

Molecular Mechanism of Action

Solnatide directly activates ENaC, which is located on the apical membrane of alveolar epithelial cells. This activation leads to an increase in sodium ion influx into the cells, creating an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the interstitium, thereby resolving pulmonary edema.

The interaction of **Solnatide** with ENaC is multifaceted and involves several key aspects:

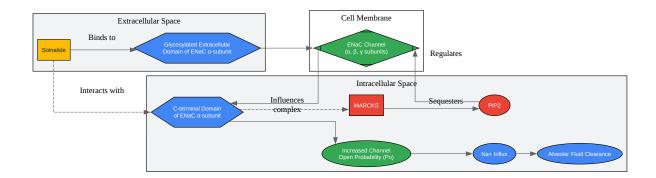
Glycosylation Dependence: The activation of ENaC by Solnatide is critically dependent on
the N-linked glycosylation of the extracellular domains of the channel subunits. Studies have
shown that removal of these glycan moieties abolishes the activating effect of Solnatide.



- Subunit Interaction: **Solnatide** interacts with the α-subunit of the ENaC heterotrimer. Molecular docking studies have identified a potential binding site at the interface between the second transmembrane domain and the C-terminal domain of the α-subunit.
- Increased Open Probability: Solnatide increases the open probability (Po) of the ENaC channel, meaning that the channel spends more time in an open and conductive state. This leads to a greater overall sodium current.
- Role of MARCKS and PIP2: The signaling pathway may also involve the Myristoylated
 Alanine-Rich C Kinase Substrate (MARCKS) protein and phosphatidylinositol 4,5bisphosphate (PIP2). MARCKS can sequester PIP2, a phospholipid known to regulate ENaC
 activity. It is proposed that Solnatide's interaction with ENaC may influence the ENaCMARCKS-PIP2 complex, although the precise mechanism is still under investigation.

Signaling Pathway of Solnatide-Mediated ENaC Activation

The following diagram illustrates the proposed signaling pathway for **Solnatide**'s activation of ENaC.





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Proposed signaling pathway of **Solnatide**-mediated ENaC activation.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of **Solnatide** and its analog AP318 with ENaC.

Table 1: Dose-Response of **Solnatide** on ENaC Activity

Cell Line	ENaC Expression	Solnatide Concentration	Effect on Amiloride- Sensitive Current	Reference
A549	Endogenous	54.7 ± 1.0 nM (EC50)	Activation	
HEK-293	Transiently expressed αβγ- hENaC	54.7 ± 2.2 nM (EC50)	Activation	
СНО	Transiently expressed αβγ- hENaC	58.1 ± 1.9 nM (EC50)	Activation	_
HEK-293	Transiently expressed δβγ- hENaC	Dose-dependent activation	Activation	_

Table 2: EC50 Values for Solnatide and AP318 on Wild-Type and Mutant ENaC

ENaC Construct	Solnatide (nM)	AP318 (nM)	Reference
Wild-Type αβγ	54.7 ± 2.2	Not Reported	
PHA-1B Mutants	Generally higher EC50 than WT	Generally higher EC50 than WT	_



Experimental Protocols

This section details the key experimental protocols used to characterize the activation of ENaC by **Solnatide**.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity across the entire cell membrane.

Objective: To measure the effect of **Solnatide** on amiloride-sensitive sodium currents mediated by ENaC.

Cell Lines:

- HEK-293 cells: Stably or transiently transfected to express human α, β, and y ENaC subunits.
- A549 cells: A human alveolar epithelial cell line that endogenously expresses ENaC.

Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. pH adjusted to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 125 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP. pH adjusted to 7.4 with CsOH.

Protocol:

- Culture cells on glass coverslips to sub-confluent levels.
- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
- Pull borosilicate glass pipettes to a resistance of 3-7 M Ω when filled with the intracellular solution.

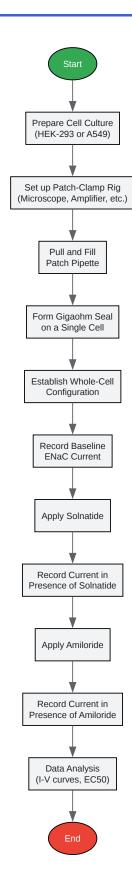


- Approach a single cell with the patch pipette and form a high-resistance seal (G Ω seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV or -100 mV.
- Apply voltage steps or ramps to elicit ionic currents. A typical protocol involves stepping the
 voltage from the holding potential to a range of test potentials (e.g., -100 mV to +80 mV in 20
 mV increments).
- Establish a baseline recording of the whole-cell current.
- Apply Solnatide at various concentrations to the bath solution and record the change in current.
- At the end of the experiment, apply the ENaC blocker amiloride (10 μM) to the bath to determine the amiloride-sensitive component of the current.
- The **Solnatide**-induced ENaC current is calculated by subtracting the current in the presence of amiloride from the current in the presence of **Solnatide**.

Data Analysis:

- Generate current-voltage (I-V) relationship curves.
- Calculate dose-response curves and determine the EC50 value for **Solnatide**.





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Workflow for Whole-Cell Patch-Clamp Experiments.



Cell Surface Biotinylation and Western Blotting

This method is used to determine the expression of ENaC subunits on the cell surface and to assess their glycosylation state.

Objective: To quantify the amount of ENaC protein at the plasma membrane and analyze its glycosylation pattern in response to **Solnatide** treatment.

Protocol:

A. Cell Surface Biotinylation:

- Culture cells to confluency in culture plates.
- Wash cells three times with ice-cold PBS.
- Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to label cell surface proteins.
- Quench the biotinylation reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris).
- Lyse the cells in a lysis buffer containing protease inhibitors.
- Clarify the cell lysates by centrifugation.
- Incubate a portion of the cell lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

B. Western Blotting:

- Separate the eluted cell surface proteins and total cell lysates by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.

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- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent nonspecific antibody binding.
- Incubate the membrane with primary antibodies specific for the α , β , or y subunits of ENaC.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

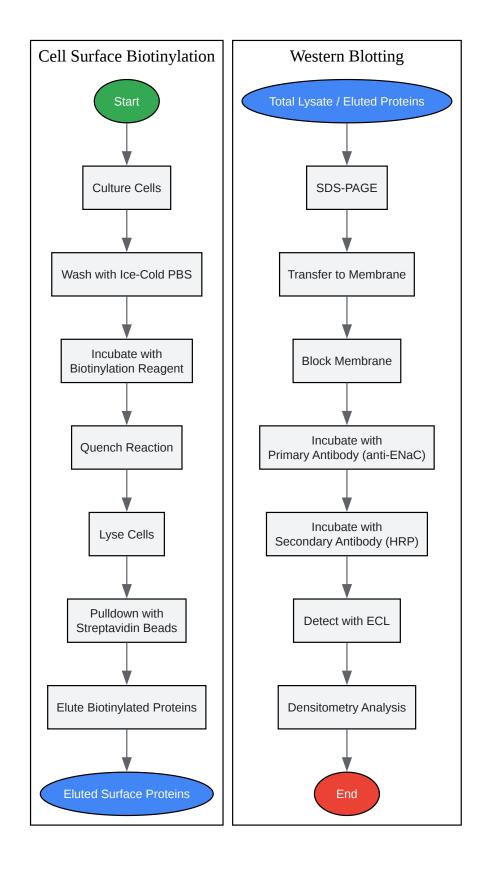
C. Glycosylation Analysis:

 To confirm glycosylation, treat protein lysates with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans before SDS-PAGE. A shift in the molecular weight of the ENaC subunits after PNGase F treatment indicates glycosylation.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Compare the levels of cell surface ENaC in control versus **Solnatide**-treated cells.





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Workflow for Cell Surface Biotinylation and Western Blotting.



Conclusion

Solnatide represents a promising therapeutic approach for the treatment of pulmonary edema by directly targeting and activating the epithelial sodium channel ENaC. Its mechanism of action, which is dependent on the glycosylation of the channel and involves an increase in its open probability, has been elucidated through a combination of electrophysiological and biochemical techniques. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ENaC modulators and therapies for pulmonary diseases. Further research is warranted to fully delineate the intricate signaling pathways involved in Solnatide's

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